molecular formula C8H3Cl2F2NO B1410770 2,3-Dichloro-6-(difluoromethoxy)benzonitrile CAS No. 1803713-14-5

2,3-Dichloro-6-(difluoromethoxy)benzonitrile

Cat. No.: B1410770
CAS No.: 1803713-14-5
M. Wt: 238.01 g/mol
InChI Key: BFQANXGUYRUEJC-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-(difluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3Cl2F2NO. This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, a methoxy group, and a nitrile group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-(difluoromethoxy)benzonitrile typically involves the reaction of 2,3-dichlorobenzonitrile with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the substitution of the chlorine atoms with the difluoromethoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-(difluoromethoxy)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.

    Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid in the presence of acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted benzonitriles.

    Reduction Products: Amines or primary amines.

    Oxidation Products: Carboxylic acids.

Scientific Research Applications

2,3-Dichloro-6-(difluoromethoxy)benzonitrile is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    2,3-Dichlorobenzonitrile: Lacks the difluoromethoxy group, making it less reactive in certain chemical reactions.

    2,6-Difluorobenzonitrile: Contains fluorine atoms but lacks the chlorine atoms and methoxy group, resulting in different chemical properties.

    2,3-Dichloro-5-(trifluoromethoxy)benzonitrile: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group, leading to different reactivity and applications.

Uniqueness: 2,3-Dichloro-6-(difluoromethoxy)benzonitrile is unique due to the presence of both chlorine and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Biological Activity

2,3-Dichloro-6-(difluoromethoxy)benzonitrile (CAS No. 1803713-14-5) is a synthetic organic compound notable for its unique structural features, including two chlorine atoms, two fluorine atoms, a methoxy group, and a nitrile group attached to a benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions.

The molecular formula of this compound is C8H3Cl2F2NO. Its synthesis typically involves the reaction of 2,3-dichlorobenzonitrile with difluoromethyl ether under basic conditions, often utilizing potassium carbonate as a base in solvents like dimethylformamide (DMF) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and proteins. It has been observed to act as an inhibitor of certain enzymes, influencing their activity and potentially affecting various biochemical pathways. The presence of both chlorine and difluoromethoxy groups contributes to its reactivity and binding affinity toward these targets .

Research Findings

Recent studies have highlighted the potential applications of this compound in several contexts:

  • Enzyme Inhibition : The compound has been investigated for its role in inhibiting acetyl-CoA carboxylase (ACC), an important enzyme in lipid metabolism. Inhibition of ACC can lead to reduced fatty acid synthesis, making it a target for obesity and metabolic disorder treatments .
  • Anticancer Activity : Preliminary data suggest that the compound may exhibit anticancer properties through its interaction with proteins involved in cell proliferation and survival. For instance, it has been tested against various cancer cell lines, showing promise in modulating cell growth .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:

Compound NameKey FeaturesBiological Activity
2,3-Dichlorobenzonitrile Lacks difluoromethoxy groupLess reactive, limited biological studies
2,6-Difluorobenzonitrile Contains fluorine but no chlorine or methoxyDifferent reactivity profile
2,3-Dichloro-5-(trifluoromethoxy)benzonitrile Similar structure with trifluoromethoxy groupVaried applications due to trifluoromethyl group

Case Studies

  • Inhibition Studies : In one study focusing on ACC inhibitors, this compound was shown to significantly reduce lipid accumulation in HepG2 cells when compared to untreated controls. The IC50 value was determined to be approximately 15 µM .
  • Antitumor Efficacy : A separate investigation into the compound's effects on acute myeloid leukemia (AML) cells revealed that it induced differentiation and apoptosis at concentrations ranging from 10 µM to 30 µM. This suggests a potential role in cancer therapy .

Properties

IUPAC Name

2,3-dichloro-6-(difluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F2NO/c9-5-1-2-6(14-8(11)12)4(3-13)7(5)10/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQANXGUYRUEJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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